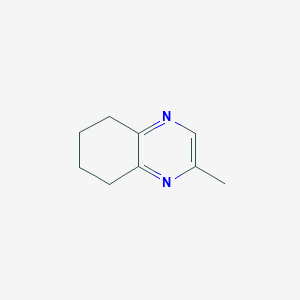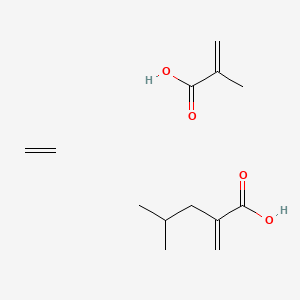
Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid is a compound that combines the properties of ethene, 4-methyl-2-methylidenepentanoic acid, and 2-methylprop-2-enoic acid. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene: Ethene is typically produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other by-products.
4-methyl-2-methylidenepentanoic acid: This compound can be synthesized through the aldol condensation of isobutyraldehyde and acetone, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Ethene: Industrially, ethene is produced on a large scale through steam cracking of natural gas liquids or naphtha.
4-methyl-2-methylidenepentanoic acid: Industrial production involves the aldol condensation process, optimized for large-scale synthesis.
2-methylprop-2-enoic acid: Industrial production involves the acetone cyanohydrin route, which is widely used due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethene can undergo oxidation to form ethylene oxide, a valuable intermediate in the production of ethylene glycol.
Reduction: 2-methylprop-2-enoic acid can be reduced to 2-methylpropanoic acid using hydrogenation.
Substitution: 4-methyl-2-methylidenepentanoic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Ethene is oxidized using oxygen or air in the presence of a silver catalyst at elevated temperatures.
Reduction: Hydrogenation of 2-methylprop-2-enoic acid is typically carried out using hydrogen gas and a palladium or platinum catalyst.
Substitution: Substitution reactions involving 4-methyl-2-methylidenepentanoic acid often use reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Ethene Oxidation: Ethylene oxide.
2-methylprop-2-enoic acid Reduction: 2-methylpropanoic acid.
4-methyl-2-methylidenepentanoic acid Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Ethene: Acts as a precursor in polymerization reactions, forming polyethylene through radical polymerization.
4-methyl-2-methylidenepentanoic acid: Participates in aldol condensation reactions, forming carbon-carbon bonds.
2-methylprop-2-enoic acid: Undergoes polymerization to form polymethyl methacrylate, a widely used plastic.
Comparación Con Compuestos Similares
Similar Compounds
Propene: Similar to ethene but with an additional methyl group, making it more reactive in certain polymerization reactions.
2-methylpropanoic acid: Similar to 2-methylprop-2-enoic acid but lacks the double bond, making it less reactive in polymerization.
3-methyl-2-methylidenepentanoic acid: Similar to 4-methyl-2-methylidenepentanoic acid but with a different position of the methyl group, affecting its reactivity in substitution reactions.
Uniqueness
Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid is unique due to the combination of properties from its constituent compounds, making it versatile in various applications. Its ability to undergo multiple types of reactions and its role in polymerization make it particularly valuable in both research and industry.
Propiedades
Número CAS |
37433-35-5 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C4H6O2.C2H4/c1-5(2)4-6(3)7(8)9;1-3(2)4(5)6;1-2/h5H,3-4H2,1-2H3,(H,8,9);1H2,2H3,(H,5,6);1-2H2 |
Clave InChI |
CSKSMTASUDRSJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)C(=O)O.CC(=C)C(=O)O.C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


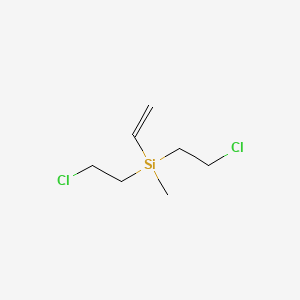

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
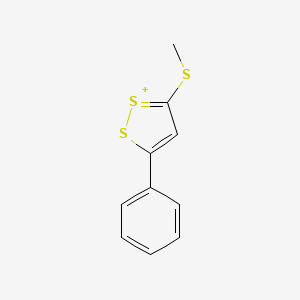
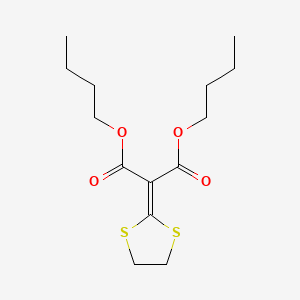

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

